10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure
Properties
Molecular Formula |
C20H16FN7O3 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16FN7O3/c1-30-13-8-5-11(9-14(13)31-2)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)10-3-6-12(21)7-4-10/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
CIHSBZHYQBDLSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions that include:
- Preparation of the Core Structure : Utilizing organometallic compounds and halogenating agents.
- Introduction of Functional Groups : Employing catalysts to facilitate the attachment of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules due to its unique tricyclic structure.
Biology
- Biological Activity Investigation : Research has indicated potential antimicrobial and anticancer properties. Studies are ongoing to elucidate the mechanisms by which this compound interacts with biological systems.
Medicine
- Drug Development Candidate : The compound's unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases. Its interaction with molecular targets such as enzymes and receptors is under investigation.
Industry
- Advanced Materials Development : The compound is explored for use in creating materials with specific properties beneficial for various industrial applications.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Research showed that the compound displayed activity against a range of bacterial strains. Further investigations are needed to determine the specific targets within microbial cells.
- Material Science Applications : The compound's unique structural features have been utilized in developing polymeric materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-(3,4-dimethoxyphenyl)-8-(4-chlorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- 10-(3,4-dimethoxyphenyl)-8-(4-bromophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Uniqueness
The uniqueness of 10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific substitution pattern and the presence of both dimethoxy and fluorophenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Biological Activity
The compound 10-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties based on existing literature and research findings.
- Molecular Formula : C23H19FN6O
- Molecular Weight : 462.4 g/mol
- CAS Number : 1207034-23-8
Cytotoxicity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic properties against various cancer cell lines. For instance:
- A study on phenolic compounds from Dendrobium ellipsophyllum revealed that certain derivatives exhibited cytotoxic effects with IC50 values less than 250 μM against H292 human lung cancer cells . Although the specific compound has not been tested directly in this context, its structural similarities suggest potential for similar activity.
Anti-Metastatic Effects
Compounds derived from flavonoids and phenolic structures have demonstrated anti-metastatic properties in various studies:
- The aforementioned study also reported that certain phenolic compounds induced apoptosis and sensitized cells to anoikis (a form of programmed cell death) at non-toxic concentrations . This indicates a potential pathway through which the compound could exert similar effects.
Antioxidant Activity
Antioxidant properties are crucial for compounds aimed at preventing oxidative stress-related diseases:
- Research has shown that flavonoids and related compounds can act as effective antioxidants. A series of studies demonstrated that modifications in the structure of flavonoids significantly enhanced their antioxidant capacity . Given the presence of methoxy groups in the compound's structure, it may be hypothesized that it possesses antioxidant properties as well.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Anoikis Sensitization : Enhancing sensitivity to anoikis can reduce metastatic potential.
- Radical Scavenging : The antioxidant capacity may mitigate oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
